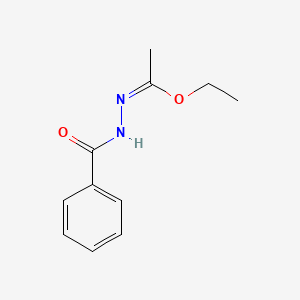

ethyl (1Z)-N-benzoylethanehydrazonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (1Z)-N-benzoylethanehydrazonate (EBEH), also known as ethyl benzoylformate, is a versatile chemical compound with a wide range of applications in the fields of medicine, agriculture, and biochemistry. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EBEH has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic chemicals. It has also been used in the study of the mechanism of action of antibiotics, in the investigation of the biochemical and physiological effects of drugs, and in the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Preparation of Benzoylated Compounds : Benzoylation techniques have been explored for sugars, leading to products like fully benzoylated β products from D-glucose, lactose, maltose, and melibiose, indicating the utility of benzoylation in synthesizing derivatized sugars for further chemical transformations (Sail & Kováč, 2012).

- Transformations Leading to Pyrrole Derivatives : Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared via heating specific propanoates, showing the role of ethyl and benzoyl functionalities in synthesizing heterocyclic compounds, which could be relevant to exploring the transformations of ethyl (1Z)-N-benzoylethanehydrazonate (Cucek & Verček, 2008).

Biological Applications

- DNA Interaction Studies : Copper(II) complexes with hydrazone ligands demonstrated interactions with DNA, indicating the potential of benzoyl-containing compounds in studying or influencing biological systems at the molecular level (Gup, Gökçe, & Aktürk, 2015).

- Synthesis of Pyrrole Derivatives : A novel hydrazide-hydrazone of pyrrole was synthesized, showing applications in spectroscopy and quantum chemical calculations, suggesting that similar compounds could have applications in material science or as ligands in coordination chemistry (Singh, Kumar, Tiwari, & Rawat, 2013).

Material Science

- Stabilization of Polymeric Materials : The study of aroylethyl (ethyl)xanthates as stabilizers for polymeric materials indicates the importance of benzoyl and ethyl groups in producing compounds that can enhance the thermal stability and oxidation resistance of polymers, suggesting potential areas of application for ethyl (1Z)-N-benzoylethanehydrazonate in material science (Akchurina, Sardarova, Efendiyeva, Eyvazova, Farzaliyev, & Sujayev, 2021).

Propiedades

IUPAC Name |

ethyl (1Z)-N-benzoylethanehydrazonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-9(2)12-13-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNPSYIBHQQMKU-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NNC(=O)C1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\NC(=O)C1=CC=CC=C1)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (1Z)-N-benzoylethanehydrazonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide](/img/structure/B2519002.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)

![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)